16-Dehydropregnenolone acetate
概要
説明
16-Dehydropregnenolone acetate is a chemical compound that serves as a crucial intermediate in the synthesis of various steroid hormones-based drugs. It is synthesized from steroidal sapogenins such as diosgenin and solasodine. This compound is known for its role as an antagonist for the farnesoid X receptor and its ability to modulate cholesterol metabolism .
作用機序
Target of Action
16-Dehydropregnenolone acetate (16-DPA) is an antagonist for the farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism .
Mode of Action
As an FXR antagonist, 16-DPA inhibits the activation of FXR, leading to the up-regulation of CYP7A1 , a key enzyme in the classic pathway of bile acid synthesis .
Biochemical Pathways
16-DPA affects the cholesterol metabolism pathway . By antagonizing FXR, it up-regulates CYP7A1, which catalyzes the conversion of cholesterol to 7-alpha-hydroxycholesterol, the first and rate-limiting step in the synthesis of bile acids . This process ultimately leads to a decrease in serum cholesterol levels .
Pharmacokinetics
The pharmacokinetic properties of 16-DPA have been studied in animal models. In female mice, 16-DPA showed a higher area under the plasma concentration-time curve (AUC), lower apparent volume of distribution (Vz), and smaller systemic clearance (CL) than the 16-DPA solution group . This suggests that the compound has good bioavailability. The pharmacokinetics of 16-dpa can vary between genders .
Result of Action
The primary cellular effect of 16-DPA is the lowering of serum cholesterol levels . This is achieved through the up-regulation of CYP7A1, leading to increased conversion of cholesterol to bile acids .
Action Environment
The action of 16-DPA can be influenced by various environmental factors. For instance, the availability of steroidal sapogenins, such as diosgenin and solasodine, which are used in the synthesis of 16-DPA, can affect the production and availability of the compound . Furthermore, the use of certain solvents and catalysts in the synthesis of 16-DPA can impact its efficacy and stability .
生化学分析
Biochemical Properties
16-Dehydropregnenolone acetate plays a crucial role in biochemical reactions. It is a crucial intermediate for the synthesis of steroid hormones-based drugs . It is an antagonist for farnesoid X receptor (FXR) and modulates cholesterol metabolism .
Cellular Effects
Studies in male hamsters show that a related chemical, 16-DHP, acts as an FXR antagonist, consequently up-regulating CYP7A1 and lowering serum cholesterol .
Molecular Mechanism
It is known to act as an antagonist for the farnesoid X receptor (FXR), which plays a role in cholesterol metabolism .
Temporal Effects in Laboratory Settings
It is known that it is a crucial intermediate for the synthesis of steroid hormones-based drugs .
Dosage Effects in Animal Models
A study on the pharmacokinetics of 16-DHP in rats showed that the extent of conversion of 16-DHP to its metabolite was higher after oral administration in male rats but was insignificant in female rats .
Metabolic Pathways
This compound is involved in the metabolic pathways of steroid synthesis. It can be produced from a variety of steroidal sapogenins . Industrially useful sources are diosgenin in Mexican yams and solasodine from certain nightshades .
Transport and Distribution
It is known that it is a crucial intermediate for the synthesis of steroid hormones-based drugs .
Subcellular Localization
It is known that it is a crucial intermediate for the synthesis of steroid hormones-based drugs .
準備方法
Synthetic Routes and Reaction Conditions: 16-Dehydropregnenolone acetate can be synthesized through a one-pot eco-friendly and efficient transformation of steroidal sapogenins like diosgenin and solasodine. The process involves acetolysis of diosgenin with acetic anhydride by autoclaving, followed by oxidation and acid hydrolysis of the oxidized product . Another method involves a three-step synthesis from diosgenin, which includes generation of acetylonium ion from acetic anhydride in a pressure reactor, followed by an ultrasound-irradiated oxidation reaction .
Industrial Production Methods: Industrial production of this compound typically involves the use of diosgenin extracted from naturally occurring sources such as Dioscorea floribunda or Solanum khasianum tuber berries. The process can be scaled up for commercial production with an overall yield of 75% .
化学反応の分析
Types of Reactions: 16-Dehydropregnenolone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Major Products: The major products formed from these reactions include various steroidal pharmacophores such as dexamethasone, β-methasone, and 5α-reductase inhibitors .
科学的研究の応用
16-Dehydropregnenolone acetate has a wide range of scientific research applications:
類似化合物との比較
16-Dehydropregnenolone: An efficient inhibitor of 17α-hydroxylase and 15α-reductase.
Dexamethasone: A corticosteroid used to treat inflammation.
Betamethasone: Another corticosteroid with similar applications to dexamethasone.
Progesterone: A progestogen used in hormone therapy.
Uniqueness: 16-Dehydropregnenolone acetate is unique due to its role as a versatile intermediate in the synthesis of various steroidal drugs. Its ability to modulate cholesterol metabolism and act as an antagonist for the farnesoid X receptor sets it apart from other similar compounds .
生物活性
Introduction
16-Dehydropregnenolone acetate (16-DPA) is a steroid compound that serves as an intermediate in the synthesis of various semisynthetic steroids. Its biological activities have garnered interest in pharmacology, particularly regarding its potential therapeutic applications and mechanisms of action. This article reviews the biological activity, pharmacokinetics, and potential clinical implications of 16-DPA, supported by relevant data tables and research findings.
Pharmacokinetics
The pharmacokinetic profile of 16-DPA has been studied primarily in animal models. A significant study involved administering 40 mg/kg of 16-DPA intramuscularly to rats, revealing rapid absorption and elimination characteristics:
Pharmacokinetic Parameters | Mean ± SD |
---|---|
C max (ng/mL) | 289 ± 25 |
t max (h) | 0.38 ± 0.14 |
t 1/2 (h) | 2.5 ± 1.1 |
AUC (0-t) (ng·h/mL) | 544 ± 73 |
AUC (0-∞) (ng·h/mL) | 621 ± 116 |
MRT (0-t) (h) | 2.2 ± 0.4 |
MRT (0-∞) (h) | 3.4 ± 1.2 |
CLz/F (L/(h·kg)) | 67 ± 13 |
Vz/F (L/kg) | 229 ± 69 |
These results indicate that after intramuscular administration, 16-DPA reaches peak plasma concentrations quickly and has a relatively short half-life, suggesting efficient metabolism and clearance from the body .
Antitumor Properties
Recent studies have highlighted the potential antitumor activity of 16-DPA. In vitro experiments demonstrated that derivatives of 16-DPA exhibit cytotoxic effects on various cancer cell lines, including SK-LU-1, PC-3, and MCF7. Notably, certain derivatives showed up to 80% cytotoxicity against the SK-LU-1 lung cancer cell line, indicating promising anticancer properties .
Inhibition of 5α-Reductase
Another significant biological activity of 16-DPA is its role as an inhibitor of the 5α-reductase enzyme , which is crucial in the conversion of testosterone to dihydrotestosterone (DHT). This conversion is implicated in androgen-dependent conditions such as prostate cancer. Derivatives synthesized from 16-DPA have been investigated for their inhibitory effects on both type I and type II isoenzymes of this enzyme, with varying degrees of efficacy compared to established inhibitors like finasteride .
The mechanisms underlying the biological activities of 16-DPA include:
- Antagonism of Farnesoid X Receptor (FXR) : Related compounds have been shown to act as antagonists to FXR, leading to upregulation of CYP7A1 and subsequent reductions in serum cholesterol levels .
- Cytotoxicity Induction : Some derivatives induce apoptosis in cancer cells through mechanisms that may involve alterations in steroid receptor signaling pathways .
Case Studies and Research Findings
Several case studies have further elucidated the biological effects of 16-DPA:
- Anticancer Activity : In a controlled study involving various cancer cell lines, derivatives based on the structure of 16-DPA were synthesized and tested for their antiproliferative effects. The results indicated that specific modifications at the C-3 position significantly enhanced cytotoxicity against certain cancer types .
- Pharmacological Safety : Chronic toxicity studies on animal models have indicated that 16-DPA exhibits a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
- Potential for Lipid-Lowering Effects : The FXR antagonistic properties suggest a potential application for managing dyslipidemia, although further clinical trials are necessary to establish efficacy in humans .
特性
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRIOUCMXPLKV-RFOVXIPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057857 | |
Record name | Dehydropregnenolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
979-02-2 | |
Record name | Dehydropregnenolone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=979-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydropregnenolone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Dehydropregnenolone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydropregnenolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20-oxopregna-5,16-dien-3-β-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREGNADIENOLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832VMW7ZGC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。